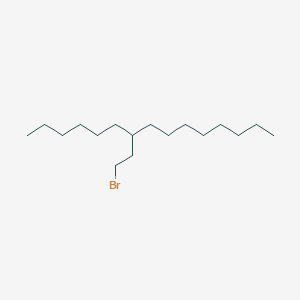![molecular formula C21H28N2O5S B13348420 2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide](/img/structure/B13348420.png)
2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a cyclopropylsulfonyl group, a dihydrobenzo[b][1,4]dioxin moiety, and an azaspirodecane framework, making it a versatile molecule for research and industrial purposes.
準備方法
The synthesis of 2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide involves multiple steps, including the formation of the dihydrobenzo[b][1,4]dioxin core, the introduction of the cyclopropylsulfonyl group, and the construction of the azaspirodecane ring system. Common synthetic routes include:
Formation of the Dihydrobenzo[b][1,4]dioxin Core: This step typically involves the alkylation of phenolic hydroxyl groups followed by cyclization reactions.
Introduction of the Cyclopropylsulfonyl Group: This can be achieved through sulfonylation reactions using cyclopropylsulfonyl chloride in the presence of a base.
Construction of the Azaspirodecane Ring System: This involves the formation of the spirocyclic structure through cyclization reactions, often using amine precursors and appropriate catalysts.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yields and purity of the final product.
化学反応の分析
2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonyl groups to thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of functionalized compounds in the pharmaceutical and chemical industries.
作用機序
The mechanism of action of 2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an immunomodulator by modulating the activity of immune cells and influencing cytokine production. It can also interact with enzymes and receptors involved in disease pathways, leading to therapeutic effects.
類似化合物との比較
When compared to similar compounds, 2-(Cyclopropylsulfonyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide stands out due to its unique combination of structural features. Similar compounds include:
2,3-Dihydrobenzo[b][1,4]dioxin-6-yl derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin core but differ in their substituents and functional groups.
Azaspirodecane derivatives: These compounds contain the azaspirodecane ring system but may have different substituents and functional groups.
Cyclopropylsulfonyl-containing compounds: These compounds feature the cyclopropylsulfonyl group but differ in their overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of these structural elements, which contributes to its diverse range of applications and potential therapeutic properties.
特性
分子式 |
C21H28N2O5S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
2-cyclopropylsulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-azaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C21H28N2O5S/c24-20(22-15-4-7-18-19(12-15)28-11-10-27-18)17-13-23(29(25,26)16-5-6-16)14-21(17)8-2-1-3-9-21/h4,7,12,16-17H,1-3,5-6,8-11,13-14H2,(H,22,24) |
InChIキー |
WJEQSXXGJFWYKG-UHFFFAOYSA-N |
正規SMILES |
C1CCC2(CC1)CN(CC2C(=O)NC3=CC4=C(C=C3)OCCO4)S(=O)(=O)C5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


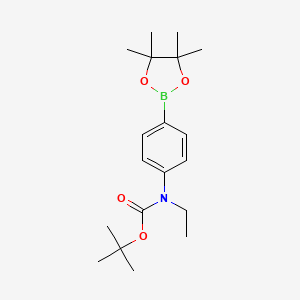

![(2S,6S)-2,6-Diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B13348352.png)

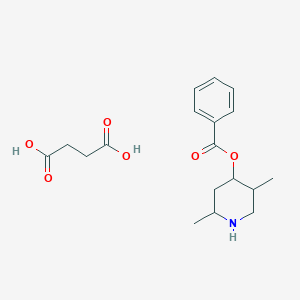


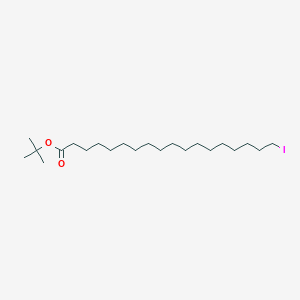
![(5-Benzyl-2-methylhexahydrofuro[3,2-c]pyridin-3a(4H)-yl)methanamine](/img/structure/B13348385.png)
![N-(1-cyanocyclohexyl)-2-{[4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B13348387.png)
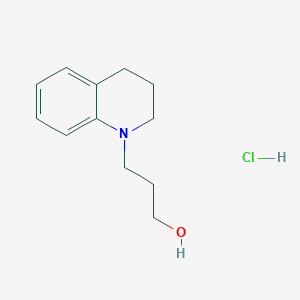
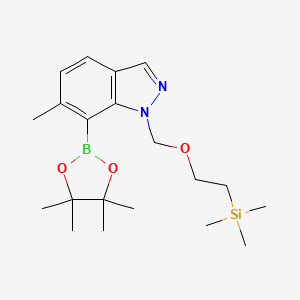
![3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-9-amine](/img/structure/B13348397.png)
